1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide
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Overview
Description
1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinylindolizine core, which is known for its stability and reactivity, making it a valuable candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide typically involves multiple steps, starting with the preparation of the indolizine core. One common method involves the cyclization of a pyridine derivative with an appropriate indole precursor under acidic conditions. The propylsulfonyl groups are then introduced through sulfonation reactions using propylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties.
Medicine: Potential applications in drug development due to its ability to interact with various biological targets. Research is ongoing to explore its efficacy in treating different diseases.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The pathways involved include the induction of apoptosis and inhibition of cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(phenylsulfonyl)ethylene: Known for its use in Diels-Alder reactions.
1,2-Bis(2,4,6-tribromophenoxy)ethane: Used as a flame retardant.
Bis(benzimidazole) complexes: Known for their biological activities and use in coordination chemistry.
Uniqueness
1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide stands out due to its unique combination of a pyridinylindolizine core with propylsulfonyl and carboxamide groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-3-11-29(25,26)18-16-13-15(14-5-8-22-9-6-14)7-10-23(16)17(20(21)24)19(18)30(27,28)12-4-2/h5-10,13H,3-4,11-12H2,1-2H3,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZJIGAOOPYNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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